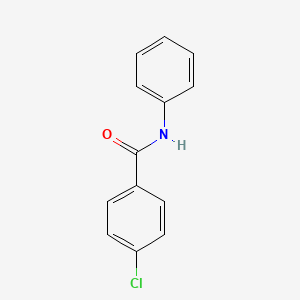

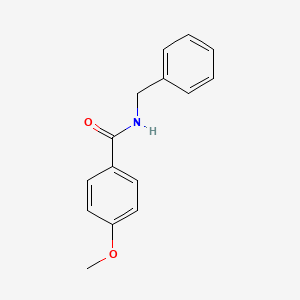

N-benzyl-4-methoxybenzamide

Übersicht

Beschreibung

N-benzyl-4-methoxybenzamide is a chemical compound with the molecular formula C15H15NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C15H15NO2 . The average mass is 241.292 Da and the monoisotopic mass is 255.125931 Da .Wissenschaftliche Forschungsanwendungen

Cancer Diagnosis and Treatment :

- N-benzyl-4-methoxybenzamide derivatives have been investigated for their potential in visualizing primary breast tumors in humans in vivo. These compounds accumulate in breast tumors due to preferential binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002).

- Radioiodinated N-(dialkylaminoalkyl)benzamides, including this compound derivatives, have been studied for melanoma imaging and therapy due to their high uptake in melanoma cells (Eisenhut et al., 2000).

Herbicide Development :

- N-benzyl-2-methoxybenzamides have been identified as lead compounds for the development of bleaching herbicides. These compounds inhibit weed growth by acting on the biosynthesis of plant pigments (Zhang et al., 2021).

Pharmacological Research :

- Studies on this compound derivatives have contributed to the understanding of gastrointestinal prokinetic activity. These derivatives are derived from structural modifications of metoclopramide (Sakaguchi et al., 1992).

- Research has also explored the antidopaminergic properties of substituted N-benzyl-4-methoxybenzamides, contributing to the development of potential antipsychotic agents (Paulis et al., 1990).

Chemical Synthesis and Catalysis :

- N-isopropyl-5-methoxybenzamide, a derivative, has been studied as a catalyst for alcohol oxidation, demonstrating high reactivity and environmental benignity (Yakura et al., 2018).

Cell Division and Microbiology :

- Compounds like 3-Methoxybenzamide, a related benzamide derivative, have been shown to inhibit cell division in Bacillus subtilis, leading to filamentation and eventually l

Neuropharmacology and Neurology :

- Benzamide derivatives, including this compound, have been studied for their dopamine antagonistic properties. This research contributes to the understanding of neuroleptic drugs and their interaction with dopamine receptors (van de Waterbeemd & Testa, 1983).

Antioxidant Activity Research :

- Amino-substituted benzamide derivatives, related to this compound, have been evaluated for their antioxidant activity by studying their electrochemical oxidation mechanisms (Jovanović et al., 2020).

Enzyme Inhibition Studies :

- Studies on various benzamides substituted in the 3-position, akin to this compound, have revealed their role as inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase, which is crucial for understanding the enzyme's functioning and inhibition (Purnell & Whish, 1980).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-benzyl-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-14-9-7-13(8-10-14)15(17)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFZSLMGZREDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323452 | |

| Record name | N-benzyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-87-4 | |

| Record name | NSC404047 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol](/img/structure/B1594192.png)